molecular formula C21H21F3N2O2 B2482092 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 941991-52-2

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2482092
CAS No.: 941991-52-2
M. Wt: 390.406
InChI Key: JMIRGTQPLNLXAO-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
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Scientific Research Applications

Rhodium-Catalyzed Oxidative Coupling

A study by Song et al. (2010) demonstrated a high-yield synthesis of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides using Ag2CO3 as an optimal oxidant, facilitated by [RhCp*Cl2]2 as a catalyst. This process is significant for generating complex polycyclic amides, illustrating the potential for creating structurally related compounds to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide for various applications, including material science and pharmacology (Song et al., 2010).

Cobalt-Catalyzed Carbonylation

Grigorjeva and Daugulis (2014) developed a method for direct carbonylation of aminoquinoline benzamides, using oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst. This method's ability to tolerate various functional groups while carbonylating benzoic and acrylic acid derivatives showcases a pathway for modifying benzamide structures, potentially leading to new derivatives with varied applications (Grigorjeva & Daugulis, 2014).

Synthesis of Isoquinolinones

The work by Wu et al. (2016) on the Rh(III)-catalyzed redox-neutral annulation of primary benzamides with diazo compounds highlights an efficient protocol to isoquinolinones. This method's functional group tolerability and scalability offer insights into synthesizing complex heterocyclic compounds, which could include derivatives of this compound, with potential biological activity (Wu et al., 2016).

Selective Synthesis of Isoquinolines

Kuai et al. (2017) explored the use of picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method's regioselectivity and good functional group tolerance provide a novel approach to synthesizing isoquinoline derivatives, potentially applicable to the synthesis of complex molecules similar to the compound of interest (Kuai et al., 2017).

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)12-26-18-8-7-17(11-14(18)6-9-19(26)27)25-20(28)15-4-3-5-16(10-15)21(22,23)24/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIRGTQPLNLXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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